N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that contains several functional groups, including a benzothiazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. The starting materials often include 4-fluoro-1,3-benzothiazole and 3,5-dimethoxybenzoic acid. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole and benzamide moieties allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFCAYDPRISRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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